molecular formula C16H16Cl2N4O B2403617 (2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1171946-36-3

(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2403617
CAS No.: 1171946-36-3
M. Wt: 351.23
InChI Key: AZZQTABOBLCGRX-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound. A similar series of compounds were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .


Synthesis Analysis

The synthesis of similar compounds involves several structural variations viz. hydrazide via acid chloride, Schiff base formation and cyclization of Schiff base followed by condensation with N- (2,3-dichlorophenyl)piperazine .

Scientific Research Applications

Analytical Techniques and Detection

  • Prevalence in Hair Samples : The compound, as a part of the piperazine drugs family, was studied for its presence in hair samples. This study aimed to understand the prevalence of new psychoactive substances, including piperazines like (2,4-Dichlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, in routine cases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the analysis (Rust et al., 2012).

  • Determination in Biological Samples : Another study developed an HPLC method for the analysis of trazodone and its metabolite, m-chlorophenyl-piperazine, a related compound to this compound, in human plasma and red blood cells. This highlights the importance of analytical techniques in understanding the pharmacokinetics of such compounds (Vatassery et al., 1997).

Environmental and Health Monitoring

  • Environmental Phenols Monitoring : A study assessed the exposure to various chemicals including 2,4-dichlorophenol, a structural component of the compound , in pregnant women. This research underscores the relevance of monitoring environmental phenols and their potential health effects (Mortensen et al., 2014).

Pharmacology and Biochemical Studies

  • Metabolism and Pharmacokinetics : The compound's related family member, L-735,524, a protease inhibitor, was studied for its metabolic profile in human urine, highlighting the compound's pharmacological potential and its metabolic pathways (Balani et al., 1995).

  • Receptor Occupancy Studies : The compound's derivative showed potential in the treatment of anxiety and mood disorders, with a study investigating human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist related to this compound (Rabiner et al., 2002).

  • Drug Metabolism and Mass Balance Study : Accelerator mass spectrometry (AMS) was used to analyze the farnesyl transferase inhibitor, a compound structurally related to this compound, highlighting the compound's significance in therapeutic applications and the importance of understanding its metabolism (Garner et al., 2002).

Mechanism of Action

A similar series of compounds were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist . Another compound was suggested to be a potential inhibitor of c-Met kinase .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c1-11-2-5-15(20-19-11)21-6-8-22(9-7-21)16(23)13-4-3-12(17)10-14(13)18/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZQTABOBLCGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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